molecular formula C13H18N2O4S B13944234 5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate

5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate

Cat. No.: B13944234
M. Wt: 298.36 g/mol
InChI Key: CKEMRAFKQGDMEL-UHFFFAOYSA-N
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Description

5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate is a heterocyclic compound that features a pyrrolo[3,4-d]thiazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of tert-butyl and ethyl groups, along with the dicarboxylate functionality, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with an α,β-unsaturated ester in the presence of a base, followed by cyclization to form the pyrrolo[3,4-d]thiazole ring system. The tert-butyl and ethyl groups are introduced through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the pyrrolo[3,4-d]thiazole core allows for interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-thieno[2,3-c]pyrrole-2,5-dicarboxylate
  • 5-tert-butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate

Uniqueness

5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to its oxazole and thieno analogs. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 4,6-dihydropyrrolo[3,4-d][1,3]thiazole-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-5-18-11(16)10-14-8-6-15(7-9(8)20-10)12(17)19-13(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEMRAFKQGDMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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